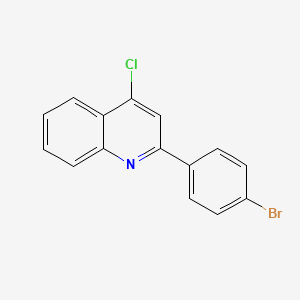

2-(4-Bromophenyl)-4-chloroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

103914-54-1 |

|---|---|

Molecular Formula |

C15H9BrClN |

Molecular Weight |

318.59 g/mol |

IUPAC Name |

2-(4-bromophenyl)-4-chloroquinoline |

InChI |

InChI=1S/C15H9BrClN/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H |

InChI Key |

DZPBPLJACVCNHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromophenyl 4 Chloroquinoline and Its Derivatives

Direct Synthetic Pathways to 2-(4-Bromophenyl)-4-chloroquinoline

Direct methods for the construction of the this compound core often involve the formation of the quinoline (B57606) ring system in a single or a few sequential steps, with the chloro and bromophenyl substituents incorporated from the starting materials.

Cascade Cyclization Reactions

A noteworthy and efficient strategy for the synthesis of 4-chloroquinolines is the trimethylsilyl (B98337) chloride (TMSCl)-mediated cascade cyclization of ortho-propynol phenyl azides. rsc.orgrsc.org This method provides a practical and efficient route to multisubstituted 4-chloroquinoline (B167314) derivatives. The reaction proceeds smoothly under mild conditions, with TMSCl acting as both a promoter and the chlorine source, leading to the simultaneous formation of C–N and C–Cl bonds in a single step. rsc.org

The proposed mechanism for this cascade transformation begins with the dehydration of the ortho-propynol phenyl azide (B81097) in the presence of TMSCl to generate a propargylic cation intermediate. This is followed by tautomerization to an allenic cation intermediate. The chloride anion then attacks this intermediate, which is followed by an intramolecular cyclization and subsequent aromatization to yield the 4-chloroquinoline product. rsc.org

A variety of substituted 4-chloroquinolines can be synthesized using this methodology with moderate to excellent yields. The general procedure involves reacting the ortho-propynol phenyl azide with TMSCl in a solvent like nitromethane (B149229) at a slightly elevated temperature. rsc.org

Table 1: Synthesis of 4-Chloroquinolines via TMSCl-Mediated Cascade Cyclization rsc.org

| Entry | Substrate (ortho-Propynol Phenyl Azide) | Product | Yield (%) |

| 1 | 1-(2-azidophenyl)-1-phenylprop-2-yn-1-ol | 4-chloro-2-phenylquinoline | 92 |

| 2 | 1-(2-azidophenyl)-1-(p-tolyl)prop-2-yn-1-ol | 4-chloro-2-(p-tolyl)quinoline | 95 |

| 3 | 1-(2-azidophenyl)-1-(4-methoxyphenyl)prop-2-yn-1-ol | 4-chloro-2-(4-methoxyphenyl)quinoline | 89 |

| 4 | 1-(2-azidophenyl)-1-(4-fluorophenyl)prop-2-yn-1-ol | 4-chloro-2-(4-fluorophenyl)quinoline | 91 |

| 5 | 1-(2-azidophenyl)-1-(4-chlorophenyl)prop-2-yn-1-ol | 4-chloro-2-(4-chlorophenyl)quinoline | 88 |

| 6 | 1-(2-azidophenyl)-1-(4-bromophenyl)prop-2-yn-1-ol | This compound | 85 |

Reaction conditions: ortho-propynol phenyl azide (0.2 mmol), TMSCl (0.7 mmol), CH3NO2 (2.0 mL), 60 °C, 1.0 h.

Multi-component Reaction (MCR) Strategies for Quinoline Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules from three or more starting materials in a single pot. Several MCRs have been developed for the synthesis of the quinoline core.

One of the classical and versatile methods for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction . This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. nih.gov To obtain 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a precursor to the target molecule, isatin can be reacted with 4-bromoacetophenone. nih.gov The resulting carboxylic acid can then be subjected to chlorination and decarboxylation to yield this compound. An improved Pfitzinger reaction mediated by TMSCl has also been reported for the direct synthesis of quinoline-4-carboxylic esters and acids. dntb.gov.ua

Another relevant MCR is the Doebner reaction , which typically involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov This method has been utilized for the synthesis of 2-aryl-quinoline-4-carboxylic acids. For instance, the reaction of aniline, 2-nitrobenzaldehyde, and pyruvic acid can yield 2-(2-nitrophenyl)-quinoline-4-carboxylic acid. nih.gov By substituting the reactants appropriately, this method can be adapted for the synthesis of the 2-(4-bromophenyl) analogue.

More modern MCR approaches include the acid-catalyzed reaction of an aniline, an aldehyde, and an alkyne. For example, a greener synthesis of 2,4-diaryl-quinoline derivatives has been achieved through a one-pot multicomponent reaction between aniline derivatives, aldehyde derivatives, and phenylacetylene (B144264) in water, using hydrochloric acid as a promoter. ufms.br The proposed mechanism involves the formation of a Schiff base, followed by a Diels-Alder type reaction with the alkyne and subsequent oxidation to the quinoline. ufms.br

Transition Metal-Catalyzed Functionalization Approaches

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds like quinoline. These methods allow for the direct introduction of functional groups at specific positions of the quinoline ring, often with high regioselectivity.

Regioselective Carbon-Hydrogen (C-H) Activation in Quinoline Rings

The quinoline ring possesses several C-H bonds that can be targeted for functionalization. The electronic properties of the ring and the directing ability of the nitrogen atom or other substituents play a crucial role in determining the site of activation.

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the C-H functionalization of quinolines. The use of quinoline N-oxides is a common strategy, as the N-oxide group can act as a directing group and an internal oxidant.

Typically, palladium-catalyzed C-H functionalization of quinoline N-oxides is highly selective for the C2 position . nih.govacs.org However, research has demonstrated that the regioselectivity can be switched to the C8 position by carefully tuning the reaction conditions, particularly the palladium source and the solvent. nih.govrsc.org For instance, while Pd(OAc)2 in neutral solvents like DMF or dioxane favors C2-arylation, using PdCl2 can promote C8 activation. nih.govrsc.org Mechanistic and DFT computational studies have provided insights into the electronic, steric, and solvation effects that govern this site selectivity. nih.govacs.org

A notable example is the palladium-catalyzed C8-selective C–H arylation of quinoline N-oxides with iodoarenes. This reaction proceeds with high selectivity for the C8 isomer and exhibits broad substrate scope. nih.gov Furthermore, a palladium-catalyzed oxidative C8-H homocoupling of quinoline N-oxides has been developed, affording 8,8'-biquinolyl N,N'-dioxides. nih.gov

Table 2: Regioselective Palladium-Catalyzed C-H Arylation of Quinoline N-Oxide nih.gov

| Entry | Aryl Halide | Catalyst/Solvent | Product Ratio (C8:C2) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)2 / Dioxane | >1:20 | 85 (C2) |

| 2 | Iodobenzene | PdCl2 / Acetic Acid | >20:1 | 78 (C8) |

| 3 | 4-Iodotoluene | PdCl2 / Acetic Acid | >20:1 | 82 (C8) |

| 4 | 4-Iodoanisole | PdCl2 / Acetic Acid | >20:1 | 75 (C8) |

| 5 | 1-Iodo-4-fluorobenzene | PdCl2 / Acetic Acid | >20:1 | 72 (C8) |

Reaction conditions are generalized based on the findings in the cited literature.

Rhodium catalysts are also highly effective for the C-H functionalization of quinolines and are known to catalyze the formation of C-C, C-N, and C-halogen bonds. nih.govacs.org The regioselectivity of rhodium-catalyzed reactions is influenced by the nature of the catalyst and the substituents on the quinoline ring.

For instance, the rhodium(I) complex RhH{κ3-P,O,P-[xant(PiPr2)2]} has been shown to promote the C-H bond activation of quinoline and its derivatives. nih.govacs.org Studies have revealed that activation of the heteroring is generally preferred over the carbocyclic ring. nih.gov The position of the substituent on the quinoline substrate can direct the C-H activation to specific sites. acs.org

Rhodium-catalyzed ortho-alkylation of quinolines with olefins has also been reported, providing a powerful method for C-C bond formation. nih.gov This reaction is proposed to proceed through the intermediacy of a rhodium-carbene complex. nih.gov Furthermore, rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes provides access to functionalized quinolines through a tandem process. acs.org

While direct rhodium-catalyzed C-H functionalization of a pre-formed this compound is less commonly reported, the principles of regioselectivity derived from studies on simpler quinoline systems provide a valuable framework for designing such transformations.

Mechanistic Investigations of Metal-Catalyzed C-H Functionalization

The direct functionalization of C-H bonds in quinolines represents an atom-economical and efficient strategy for creating complex derivatives. nih.govnih.gov Transition metal catalysis is central to these transformations, proceeding through various mechanisms depending on the metal, substrate, and reaction conditions. The initial step typically involves the coordination of the metal catalyst to the quinoline, often as a quinoline N-oxide to direct the regioselectivity. nih.govresearchgate.net Following coordination, the critical C-H activation step occurs, which can proceed via several pathways. nih.gov

Concerted Metalation-Deprotonation (CMD): The CMD pathway is a common mechanism for C-H activation, particularly with higher-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). nih.govwikipedia.org In this mechanism, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single, concerted transition state. wikipedia.org A base, often a carboxylate anion like acetate (B1210297) that can be part of the catalyst precursor (e.g., Pd(OAc)₂), assists in deprotonating the C-H bond. nih.govwikipedia.org This process avoids the formation of a discrete metal hydride intermediate. wikipedia.org Mechanistic studies, including kinetic isotope effect (KIE) investigations, have confirmed the CMD pathway in the C-H functionalization of quinoline N-oxides, where it is often the rate-limiting step. nih.gov

Oxidative Addition (OA): Oxidative addition is a fundamental step in many catalytic cycles, involving the addition of a substrate to a metal center, which leads to an increase in both the oxidation state and coordination number of the metal. numberanalytics.comdiva-portal.org In the context of C-H functionalization, a low-valent metal center, such as Pd(0), can insert into a C-H bond, forming a higher-valent organometallic species, for instance, a Pd(II)-hydride complex. nih.govnih.gov This mechanism is a key feature of many cross-coupling reactions that form the basis of quinoline synthesis. diva-portal.orgwikipedia.org The efficiency of oxidative addition can be influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl. numberanalytics.comwikipedia.org

Single-Electron Transfer (SET): The Single-Electron Transfer (SET) pathway is another mechanism through which metal-catalyzed C-H activation can occur. nih.gov This process involves the transfer of a single electron between the metal catalyst and the substrate, generating radical intermediates. For instance, in certain copper-catalyzed reactions, a SET mechanism can lead to the formation of an aryl radical, which then engages in the desired bond-forming event. This pathway is particularly relevant for the functionalization of quinoline derivatives with specific directing groups. acs.org

Cross-Coupling Reactions for Aryl-Halogen Bond Transformations

Cross-coupling reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, and they are extensively used in the synthesis and functionalization of quinoline derivatives. These reactions typically involve a palladium catalyst and the coupling of an organometallic reagent with an organic halide. nih.govsigmaaldrich.com The presence of halogen atoms on the quinoline ring, such as the chloro group at C4 and the bromo group on the phenyl ring of the target compound, makes these positions ideal sites for modification via cross-coupling.

Palladium-Catalyzed Carbon-Carbon (C-C) Cross-Coupling for Quinoline Derivatives

Palladium-catalyzed C-C cross-coupling reactions enable the introduction of various carbon-based substituents onto the quinoline core, starting from halogenated precursors. The choice of reaction depends on the specific organometallic reagent used.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. organic-chemistry.org Recently, a palladium-catalyzed tandem reaction of 2-aminostyryl nitriles with arylboronic acids was reported for the synthesis of 2-arylquinolines. nih.gov

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method is highly effective for introducing alkynyl groups onto the quinoline scaffold. researchgate.netresearchgate.net For example, 2-substituted 4-chloroquinolines can react with terminal alkynes using a Pd(PPh₃)₄/CuI system to yield 4-alkynylquinolines. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.orglibretexts.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the tolerance of organostannanes to a wide variety of functional groups. wikipedia.orgthermofisher.com This reaction has found extensive use in the synthesis of complex molecules, including those with quinoline motifs. libretexts.orguwindsor.ca The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction forms a new C-C bond at a vinylic position and is a powerful method for substituting alkenes. diva-portal.orgwikipedia.org The catalytic cycle is a classic example of a Pd(0)/Pd(II) process, initiated by the oxidative addition of the halide to the Pd(0) catalyst. diva-portal.orgwikipedia.org

Below is a summary of these key C-C cross-coupling reactions.

| Reaction Name | Organometallic Reagent | Electrophile | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Aryl/Vinyl Halide/Triflate | Stable, non-toxic reagents; mild conditions. organic-chemistry.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl/Vinyl Halide | Requires Pd and Cu(I) co-catalyst; forms C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org |

| Stille | Organostannane (e.g., R-SnBu₃) | Aryl/Vinyl Halide/Triflate | Tolerates a wide range of functional groups. wikipedia.orgthermofisher.com |

| Heck | Alkene | Aryl/Vinyl Halide/Triflate | Forms substituted alkenes; classic Pd(0)/Pd(II) cycle. wikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling of 4-Chloroquinolines

The formation of C-N bonds via palladium catalysis, most notably the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for preparing arylated amines. acs.orgnih.gov These methods have become indispensable for synthesizing pharmaceuticals, natural products, and organic materials. acs.orgnih.gov

In the context of this compound, the chlorine atom at the C4 position is a prime site for C-N bond formation. The reaction couples an aryl halide, such as a 4-chloroquinoline, with a nitrogen-containing nucleophile (e.g., primary or secondary amines, amides). acs.orgbeilstein-journals.org The development of sophisticated phosphine (B1218219) ligands has been crucial for the success and versatility of these reactions, allowing them to proceed under mild conditions with a broad substrate scope. nih.govacs.org For instance, the synthesis of bioactive compounds has been achieved by coupling 4-chloroquinoline with ethyl 4-aminobenzoate (B8803810) in a Buchwald-Hartwig reaction, demonstrating the method's utility in convergent synthetic routes. acs.org Catalyst systems often employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as Xantphos. nih.govbeilstein-journals.org

Strategies for Selective Halogen Substitution in Polyhalogenated Quinolines

In molecules containing multiple halogen atoms, such as this compound, achieving selective functionalization at a specific site is a significant synthetic challenge. The selectivity of palladium-catalyzed cross-coupling reactions is often governed by the relative reactivity of the carbon-halogen bonds.

The general reactivity trend for oxidative addition to a Pd(0) center is C-I > C-OTf > C-Br >> C-Cl. wikipedia.orgwikipedia.org This inherent difference in reactivity provides a powerful tool for selective substitution. For a molecule containing both a bromine and a chlorine atom, it is possible to selectively perform a cross-coupling reaction at the more reactive C-Br bond while leaving the C-Cl bond intact, typically by using milder reaction conditions. wikipedia.org For example, a Sonogashira coupling can be performed selectively on an aryl iodide in the presence of an aryl bromide at room temperature. wikipedia.org

Conversely, to functionalize the less reactive C-Cl bond, more forcing conditions or specialized catalyst systems designed for C-Cl bond activation may be required after the C-Br bond has been functionalized. diva-portal.org Additionally, metal-free methods for regioselective C-H halogenation have been developed, which can introduce halogens at specific positions on the quinoline ring, such as C5, providing further opportunities for sequential and selective cross-coupling reactions. rsc.org

Chemical Transformations and Reactivity of 2 4 Bromophenyl 4 Chloroquinoline

Reactivity at the 4-Chloro Position

The chlorine atom at the C4 position of the quinoline (B57606) ring is susceptible to displacement by various nucleophiles and participates in catalytic coupling reactions, making it a key site for molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinoline (B167314) Scaffolds

The 4-chloro position of the 2-(4-bromophenyl)-4-chloroquinoline scaffold is activated towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. A variety of nucleophiles can be employed to displace the chloride, leading to the formation of new C-N, C-O, and C-S bonds.

A notable example of this reactivity is the synthesis of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives. In this synthetic sequence, the 4-chloro group is first displaced by hydrazine (B178648) hydrate (B1144303) to form the corresponding 4-hydrazinylquinoline intermediate. This hydrazinyl derivative is then cyclized to construct the 1,3,4-oxadiazole (B1194373) ring system. rsc.orgdntb.gov.uanih.govresearchgate.net

While specific studies detailing a broad range of nucleophilic substitutions on this compound are not extensively documented, the reactivity of analogous 4-chloroquinoline systems is well-established. For instance, various amines, thiols, and alkoxides readily displace the 4-chloro substituent under suitable reaction conditions, as shown in the table below, which is based on the reactivity of similar 4-chloroquinolines.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 4-Chloroquinoline Scaffolds

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Aniline (B41778) | 4-Anilinoquinoline | General Knowledge |

| Thiol | Thiophenol | 4-(Phenylthio)quinoline | General Knowledge |

| Alkoxide | Sodium Methoxide | 4-Methoxyquinoline | General Knowledge |

| Hydrazine | Hydrazine Hydrate | 4-Hydrazinylquinoline | rsc.orgdntb.gov.uanih.govresearchgate.net |

Catalytic Coupling Reactions Involving the C-Cl Bond

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the C4 position of the quinoline ring. While the C-Cl bond is generally less reactive than C-Br or C-I bonds in such transformations, the use of specialized ligand systems can facilitate these couplings.

Common catalytic coupling reactions that could be applied to the C-Cl bond of this compound include the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. For example, in the synthesis of various substituted quinolines, the Suzuki coupling of 4-chloroquinolines with arylboronic acids has been successfully employed to introduce new aryl groups at the C4 position. Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties, and Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of amines.

Reactivity of the 4-Bromophenyl Moiety

The 4-bromophenyl group at the C2 position of the quinoline ring provides another site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions.

Functionalization of the Aryl Bromide via Cross-Coupling

The carbon-bromine bond of the 4-bromophenyl group is a versatile handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions. The reactivity of this C(sp²)-Br bond is generally higher than that of the C(sp²)-Cl bond on the quinoline core, allowing for selective functionalization under appropriate conditions.

Key cross-coupling reactions that can be employed for the functionalization of the aryl bromide include:

Suzuki Coupling: Reaction with aryl or vinyl boronic acids or their esters to form biaryl or styrenyl derivatives.

Heck Reaction: Coupling with alkenes to introduce vinyl groups. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to yield arylalkynes. researchgate.netnih.gov

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form arylamines.

These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of a diverse library of 2-aryl-4-chloroquinoline derivatives for various applications.

Derivatization into Advanced Chemical Structures

The strategic combination of reactions at both the 4-chloro position and the 4-bromophenyl moiety allows for the synthesis of complex, fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Synthesis of Fused Heterocyclic Systems

The this compound scaffold serves as a key building block for the synthesis of various fused heterocyclic systems. These reactions often involve an initial nucleophilic substitution at the 4-position, followed by an intramolecular cyclization.

Oxadiazoles: As previously mentioned, treatment of this compound with hydrazine hydrate, followed by cyclization, leads to the formation of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives. rsc.orgdntb.gov.uanih.govresearchgate.net

Pyrazolo[4,3-c]quinolines: The reaction of 4-chloroquinolines with hydrazine derivatives can lead to the formation of the pyrazolo[4,3-c]quinoline ring system. This transformation typically involves the initial formation of a 4-hydrazinylquinoline, which then undergoes intramolecular cyclization. The specific substitution pattern on the starting materials and the reaction conditions dictate the final structure of the fused pyrazole (B372694) ring. researchgate.netnih.gov

Pyrimidoquinolines: The synthesis of pyrimido[4,5-b]quinolines can be achieved from 4-chloroquinoline precursors. These syntheses often involve reaction with amino-pyrimidine derivatives or related compounds, where the quinoline C4 position is attacked by a nucleophilic nitrogen, followed by cyclization to form the fused pyrimidine (B1678525) ring. nih.govnih.govresearchgate.netsemanticscholar.org

Thieno[3,2-c]quinolines: The construction of the thieno[3,2-c]quinoline skeleton can be accomplished through multi-step synthetic sequences starting from appropriately substituted thiophenes and quinolines. Palladium-catalyzed cross-coupling reactions are often employed to link the two heterocyclic fragments, followed by a cyclization step to form the fused thienoquinoline system. conicet.gov.ar

The following table summarizes the types of fused heterocyclic systems that can be synthesized from this compound and its analogs.

Table 2: Fused Heterocyclic Systems Derived from 4-Chloroquinoline Scaffolds

| Fused Heterocycle | General Synthetic Strategy | Key Precursor from this compound | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Nucleophilic substitution with hydrazine followed by cyclization | 2-(4-Bromophenyl)-4-hydrazinylquinoline | rsc.orgdntb.gov.uanih.govresearchgate.net |

| Pyrazolo[4,3-c]quinoline | Reaction with hydrazine derivatives and subsequent cyclization | 2-(4-Bromophenyl)-4-hydrazinylquinoline | researchgate.netnih.gov |

| Pyrimido[4,5-b]quinoline | Reaction with amino-pyrimidines and cyclization | 2-(4-Bromophenyl)-4-(pyrimidinylamino)quinoline | nih.govnih.govresearchgate.netsemanticscholar.org |

| Thieno[3,2-c]quinoline | Multi-step synthesis involving cross-coupling and cyclization | 2-(4-Bromophenyl)-4-substituted quinoline | conicet.gov.ar |

Conversion to Other Quinoline Derivatives (e.g., 4-Aminoquinolines, Quinolin-4(1H)-ones)

The transformation of this compound into other valuable quinoline derivatives, such as 4-aminoquinolines and quinolin-4(1H)-ones, represents a cornerstone of its synthetic utility. These conversions are typically achieved through nucleophilic substitution and hydrolysis reactions, respectively.

Synthesis of 4-Aminoquinolines:

The synthesis of 4-aminoquinoline (B48711) derivatives from their 4-chloro counterparts is a well-established and widely utilized transformation. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where an amine displaces the chloride ion at the C-4 position of the quinoline ring. The reaction of this compound with various primary or secondary amines can be expected to yield the corresponding 4-aminoquinoline derivatives.

General reaction conditions often involve heating the 4-chloroquinoline with an excess of the desired amine, sometimes in the presence of a base and a suitable solvent. For instance, the synthesis of N-benzyl-4-aminoquinolines has been achieved by condensing the appropriate amine with 4,7-dichloroquinoline (B193633) in N-methyl-2-pyrrolidone (NMP) with potassium carbonate and triethylamine. nih.gov Similarly, refluxing a 7-substituted-4-chloroquinoline with butylamine (B146782) under neat conditions has been reported to produce the corresponding butyl-(7-substituted-quinolin-4-yl)-amine. nih.govmdpi.com

A plausible reaction for the synthesis of a generic 4-aminoquinoline derivative from this compound is depicted below:

Reactants: this compound, Amine (R-NH₂)

Conditions: Heat, optional solvent (e.g., NMP, ethanol), optional base (e.g., K₂CO₃)

Product: N-substituted-2-(4-bromophenyl)quinolin-4-amine

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 4,7-dichloroquinoline | o-(Diethylaminomethyl)benzylamine | NMP, K₂CO₃, triethylamine | N-benzyl-4-aminoquinoline derivative | nih.gov |

| 7-substituted-4-chloro-quinoline | Butylamine | 120–130 °C, neat | Butyl-(7-substituted-quinolin-4-yl)-amine | nih.govmdpi.com |

| 4,7-dichloroquinoline | Ethane-1,2-diamine | 130 °C, neat | N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | nih.gov |

Synthesis of Quinolin-4(1H)-ones:

The conversion of 4-chloroquinolines to quinolin-4(1H)-ones, also known as 4-quinolones, is typically achieved through hydrolysis. This reaction involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the C-4 carbon, leading to the displacement of the chloro group and subsequent tautomerization to the more stable quinolone form.

While specific literature on the hydrolysis of this compound is not prevalent, the general principle is well-documented for other quinoline derivatives. For example, the synthesis of various 4-quinolones can be achieved through different synthetic routes, often involving cyclization reactions. mdpi.com However, the hydrolysis of a pre-existing 4-chloroquinoline is a direct method. The reaction is typically carried out in the presence of an acid or a base to catalyze the hydrolysis. For instance, heating in an aqueous acidic or basic solution would be expected to facilitate this transformation.

A general representation of this hydrolysis is as follows:

Reactants: this compound, Water

Conditions: Acid or base catalysis, heat

Product: 2-(4-Bromophenyl)quinolin-4(1H)-one

| Starting Material | Reagents | Product | Reference |

| 4-chloro-8-methylquinolin-2(1H)-one | Thiourea (for thione) | 8-methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |

| Substituted anilines, Meldrum's acid, trimethyl-ortho-formate | Phenyl ether, microwave irradiation | Substituted 4-hydroxyquinolines (tautomer of quinolin-4(1H)-ones) | ucsf.edu |

Formation of Hybrid Conjugates (e.g., Chloroquinoline-Xanthene Derivatives)

The synthesis of hybrid molecules by linking the this compound core with other pharmacologically active scaffolds, such as xanthenes, represents a promising strategy in drug discovery. These hybrid conjugates can exhibit dual or enhanced biological activities.

The formation of such hybrids typically involves a nucleophilic substitution reaction where a functional group on the xanthene moiety, often a hydroxyl group, acts as the nucleophile, attacking the C-4 position of the chloroquinoline.

A study on the synthesis of novel chloroquinoline-xanthene hybrids demonstrated a two-step procedure where xanthene derivatives were first synthesized and then reacted with 4,7-dichloroquinoline. tandfonline.comtandfonline.com This methodology can be adapted for this compound. The reaction involves the condensation of a hydroxy-xanthene derivative with the chloroquinoline in the presence of a base, such as potassium hydroxide, in a suitable solvent system like a water-DMF mixture. tandfonline.com

An illustrative reaction scheme for the formation of a chloroquinoline-xanthene hybrid is provided below:

Reactants: this compound, Hydroxy-xanthene derivative

Conditions: Base (e.g., KOH), Solvent (e.g., water-DMF), Heat

Product: 2-(4-Bromophenyl)-4-(xanthen-yloxy)quinoline derivative

| Chloroquinoline Reactant | Xanthene Reactant | Conditions | Product | Reference |

| 4,7-dichloroquinoline | 12-(4-chlorophenyl)-2-hydroxy-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one | KOH, water-DMF, reflux | 12-(4-chlorophenyl)-2-(7-chloroquinolin-4-yloxy)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one | tandfonline.com |

Computational and Theoretical Investigations of 2 4 Bromophenyl 4 Chloroquinoline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 2-(4-Bromophenyl)-4-chloroquinoline.

DFT calculations are widely employed to determine the optimized geometry, electronic properties, and reactivity of quinoline (B57606) derivatives. nih.govrsc.org For a molecule like this compound, DFT studies, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict key parameters. researchgate.net These calculations help in understanding the kinetic and thermodynamic stability of the compound. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity and potential biological activity. sci-hub.se Furthermore, DFT can be used to calculate various reactivity descriptors like electronegativity, chemical potential, hardness, and softness, which provide a quantitative measure of the molecule's reactivity. nih.govrsc.org Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are useful for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited state properties of molecules and predicting their electronic absorption spectra (UV-Vis). nih.govrsc.orgresearchgate.net For a compound like this compound, TD-DFT calculations can provide insights into its photophysical behavior, which can be relevant for applications in areas like photodynamic therapy or as fluorescent probes.

For instance, a study on the closely related compound 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767) reported its photoluminescence properties, showing a strong excitation at 373 nm with an emission in the blue region at 422 nm. researchgate.netijlaindia.org TD-DFT calculations could theoretically predict these absorption and emission wavelengths, correlating them with electronic transitions between molecular orbitals.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Molecular docking studies are instrumental in identifying potential biological targets and understanding the binding modes of quinoline derivatives. These studies have been performed on various 2-arylquinoline analogues to explore their potential as anticancer and antimicrobial agents. researchgate.netnih.govresearchgate.netrsc.org

A pertinent example is the molecular docking study of 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid, a close analogue of the title compound, with the Plasmodium lactate (B86563) dehydrogenase (pLDH) receptor, a target for antimalarial drugs. researchgate.netresearchgate.net This study revealed that the compound exhibits strong binding interactions within the active site of the pLDH protein.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Number of Hydrogen Bonds |

|---|---|---|---|---|

| 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid | pLDH | -9.05 | GLY29, GLY32, THR97, ILE31 | 5 |

The high binding affinity and multiple hydrogen bond interactions suggest that this class of compounds could be promising inhibitors of the pLDH enzyme. researchgate.netresearchgate.net Similar docking studies on other quinoline derivatives have explored their interactions with targets like EGFR tyrosine kinase and DNA gyrase, indicating the broad therapeutic potential of this scaffold. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the nature of intermolecular interactions over time. While specific MD simulation data for this compound is not published, this technique is commonly applied to quinoline-based compounds to validate docking results and to understand the conformational changes that may occur upon binding. nih.gov MD simulations can reveal the flexibility of the ligand and the receptor's active site, providing a more realistic model of the binding event.

In Silico Profiling of Molecular Properties

In silico methods are extensively used to predict the pharmacokinetic properties of drug candidates, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET).

The evaluation of drug-likeness is often based on Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Several studies on substituted quinolines have included in silico ADMET profiling. researchgate.netnih.govresearcher.lifenih.gov These analyses predict that many quinoline derivatives possess favorable oral drug-like characteristics. researchgate.net

For example, in silico ADMET studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, which share the 4-chloroquinoline (B167314) core, have been performed to evaluate their physicochemical and bioavailability properties. nih.gov These studies often use web-based tools like SwissADME to calculate a range of parameters. While specific data for this compound is not available, a general profile for analogous compounds can be inferred.

| Parameter | Predicted Value Range for Analogues | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Good absorption and permeation |

| logP | 2.0 - 5.0 | Optimal lipophilicity for cell membrane permeability |

| Hydrogen Bond Donors | < 5 | Favorable for oral bioavailability |

| Hydrogen Bond Acceptors | < 10 | Favorable for oral bioavailability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good intestinal absorption and blood-brain barrier penetration |

These computational predictions are crucial for prioritizing compounds for further experimental investigation and for optimizing their pharmacokinetic profiles to develop safe and effective drugs.

Future Research Directions and Synthetic Innovations for 2 4 Bromophenyl 4 Chloroquinoline Derivatives

Development of Greener and More Efficient Synthetic Pathways

The demand for environmentally benign and efficient chemical processes has spurred research into greener synthetic routes for quinoline (B57606) derivatives. Traditional methods often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation.

Recent advancements have focused on one-pot reactions and the use of eco-friendly catalysts. For instance, a facile one-pot synthesis of 5-(4-chlorophenyl)-9-(4-chlorophenyl-methylene)-2-thioxo-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-one has been reported, which proceeds by heating a mixture of 4-chlorobenzaldehyde, cyclohexanone, and 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in DMF. nih.gov Similarly, microwave-assisted synthesis has emerged as a greener alternative for preparing pyrimido[4,5-b]quinolines. nih.gov

The use of reusable and environmentally benign catalysts is another key area of development. For example, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) has been employed as an efficient and reusable catalyst for the three-component one-pot cyclo-condensation of 6-amino-1,3-dimethyluracil, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds to yield pyrimido[4,5-b]quinolines. nih.gov Another notable example is the use of a NiMo-WAC2 nanocatalyst in the hydrodesulfurization of heavy naphtha, demonstrating significantly higher activity than commercial catalysts. ijcce.ac.ir These approaches align with the principles of green chemistry by reducing reaction times, energy consumption, and waste. thesciencein.org

An efficient method for synthesizing 4-chloroquinolines involves a TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides, providing a direct route to the desired products. rsc.org The classic Friedlander condensation reaction remains a relevant method for synthesizing derivatives like 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767). researchgate.net

Design and Synthesis of Novel Quinoline-Based Architectures

The functionalization of the 2-(4-bromophenyl)-4-chloroquinoline core has led to the creation of diverse and complex molecular architectures with a range of biological activities. The versatility of the quinoline ring system allows for modifications at various positions, leading to new classes of compounds. nih.gov

One area of intense research is the synthesis of hybrids that combine the quinoline moiety with other bioactive heterocycles. For example, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been designed and synthesized, showing potential as both anticancer and antimicrobial agents. nih.govrsc.orgresearchgate.net These compounds have demonstrated significant cytotoxic activity against cancer cell lines like HepG2 and MCF-7, with some derivatives also exhibiting potent antimicrobial action against various pathogens. nih.govrsc.org

Another approach involves the synthesis of quinoline-pyrimidine hybrids. thesciencein.org These molecules have shown promise in overcoming drug resistance and exhibit enhanced properties. thesciencein.org The synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives and their subsequent conversion into various heterocyclic systems, such as pyrazoles and oxadiazoles, has also been explored. nih.govresearchgate.net These derivatives have been investigated as potential microbial DNA gyrase inhibitors. nih.govresearchgate.net

The Pfitzinger reaction protocol is a key method for preparing the precursor, 2-(4-bromophenyl)quinoline-4-carboxylic acid, by reacting isatin (B1672199) with 4-bromoacetophenone. nih.gov This acid can then be converted to a variety of derivatives.

Advancements in Computational Prediction of Synthetic Routes and Molecular Behavior

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods for predicting synthetic routes and understanding molecular behavior.

Predicting Synthetic Routes: Retrosynthetic analysis software can now suggest viable synthetic pathways for complex molecules, including quinoline derivatives. nih.gov These programs can provide a confidence score for the predicted route, indicating the likelihood of success in the laboratory. nih.gov

Understanding Molecular Behavior: Density Functional Theory (DFT) is widely used to investigate the electronic and structural properties of quinoline derivatives. researchgate.net By benchmarking different DFT methods against experimental data, researchers can accurately predict parameters like bond lengths, energies, and vibrational frequencies. researchgate.net This information is crucial for understanding the reactivity and stability of these molecules.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for predicting the interaction of quinoline derivatives with biological targets. nih.goveurjchem.com For example, MD simulations have been used to assess the potential of quinoline derivatives as acetylcholinesterase inhibitors for Alzheimer's disease. nih.gov These simulations provide insights into the binding energies and key intermolecular interactions between the ligand and the protein. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.